3-[(4-Chlorophenyl)methyl]azetidine hydrochloride
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIRLXNHCVRNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Chlorophenyl)methyl]azetidine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and potential therapeutic uses, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features an azetidine ring structure with a 4-chlorobenzyl substituent. Its molecular formula is with a molecular weight of approximately 218.12 g/mol. The azetidine ring contributes to its reactivity and biological interactions, while the chlorophenyl group enhances its pharmacological profile.
Synthesis Pathways
Various synthetic routes have been developed to produce this compound. The most common methods involve:
- Azetidine Ring Formation : Utilizing starting materials that undergo cyclization reactions.
- Substitution Reactions : Employing nucleophilic substitution to introduce the chlorobenzyl group.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens, indicating its use as an antimicrobial agent.
- Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems, showing promise in modulating central nervous system activity .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound showed inhibitory effects on bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined for various pathogens, highlighting its effectiveness.
- Neuropharmacological Research : In vitro studies assessed the compound's ability to influence neurotransmitter release in neuronal cultures. Results indicated that it could enhance the release of acetylcholine and serotonin, which are critical for cognitive functions .
- Cytotoxicity Studies : Research involving cancer cell lines revealed that the compound exhibited cytotoxic effects, leading to apoptosis in treated cells. The mechanism of action appears to involve disruption of cellular signaling pathways essential for cell survival .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act as a positive allosteric modulator at certain receptors involved in neurotransmission.
- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes linked to disease processes, particularly in cancer biology.
Scientific Research Applications
Scientific Research Applications
The compound has been explored for various applications across different scientific disciplines:
Chemistry
- Building Block : It serves as a fundamental building block in the synthesis of complex organic molecules and heterocycles. Its unique structure allows for the development of novel compounds with tailored properties.
- Reactivity Studies : The azetidine ring facilitates diverse chemical reactions, including oxidation and reduction processes, which are essential for creating derivatives with specific functionalities.
Biological Applications
- Antimicrobial Properties : Research indicates that the compound exhibits potential antimicrobial activity, making it a candidate for developing new antibiotics.
- Anticancer Research : Preliminary studies suggest that it may interact with biological macromolecules involved in cancer pathways, leading to investigations into its efficacy as an anticancer agent.
Medicinal Chemistry
- Drug Development : The compound is being studied for its potential use in treating central nervous system disorders. Its ability to modulate specific biological targets positions it as a promising candidate for drug discovery .
- Pharmacological Studies : Investigations into its pharmacokinetics and pharmacodynamics are ongoing, focusing on how the chlorophenyl group enhances binding affinity to target receptors .
Industrial Applications
- Material Science : Utilized in the development of novel materials and catalysts, the compound's unique properties allow for innovations in chemical processes and product formulations .
Case Studies and Research Findings
Several studies have highlighted the practical applications of this compound:
- Case Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as a new class of antibiotics.
- Pharmacological Mechanisms : Research indicated that the compound interacts with specific enzymes involved in metabolic pathways, providing insights into its role in drug metabolism and efficacy .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs, their molecular properties, and substituent effects:
Preparation Methods
Synthetic Route Overview
The core synthetic strategy involves the alkylation of azetidine or azetidine derivatives with a 4-chlorobenzyl halide (typically 4-chlorobenzyl chloride). The reaction generally proceeds via nucleophilic substitution (SN2) at the benzylic position, facilitated by a base in an aprotic solvent.
- Starting materials: Azetidine or protected azetidine derivative + 4-chlorobenzyl chloride
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: Elevated temperatures (generally 50–100 °C)
- Product: 3-[(4-Chlorophenyl)methyl]azetidine (often isolated as hydrochloride salt)
This method is widely used due to its simplicity and the availability of starting materials.
Detailed Preparation Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Deprotonation of azetidine nitrogen | Sodium hydride (NaH) or potassium carbonate (K2CO3) added to azetidine in DMF or THF | Generates nucleophilic azetidine anion |
| 2 | Nucleophilic substitution | Addition of 4-chlorobenzyl chloride dropwise at 50–80 °C | Benzylic chloride undergoes SN2 reaction |
| 3 | Reaction monitoring | TLC or HPLC to track conversion | Reaction typically completes within several hours |
| 4 | Workup | Quench reaction with water, extract organic layer | Remove inorganic salts |
| 5 | Purification | Recrystallization or chromatography | Often isolated as hydrochloride salt for stability |
Industrial Production Enhancements
For large-scale production, continuous flow reactors and automated systems are employed to improve yield, reproducibility, and safety. These methods allow precise control over reaction parameters and facilitate scale-up.
- Continuous flow advantages: Improved heat transfer, better mixing, safer handling of reactive intermediates
- Purification: Recrystallization from solvents or preparative chromatography to achieve high purity
- Salt formation: Conversion to hydrochloride salt to enhance stability and handling.
Alternative Preparation Routes and Variations
- Use of protected azetidine derivatives: In some syntheses, azetidine nitrogen is protected (e.g., tosylated) to improve selectivity and yield. After alkylation, the protecting group is removed under acidic or reductive conditions.
- Halide variations: Epichlorohydrin or epibromohydrin derivatives have been used to form azetidinols, which can be further functionalized to azetidine derivatives.
- Crystallization as hydrobromide salt: Some processes isolate the product as hydrobromide salt for purification before conversion to hydrochloride.
Reaction Analysis and Mechanistic Insights
- The nucleophilic substitution at the benzylic position is favored due to the resonance stabilization of the benzylic carbocation intermediate in SN1 or the accessibility for backside attack in SN2 mechanisms.
- The use of strong bases like sodium hydride ensures deprotonation of the azetidine nitrogen, increasing nucleophilicity.
- Aprotic solvents like DMF and THF stabilize the anions and enhance reaction rates.
- Side reactions such as elimination are minimized by controlling temperature and base strength.
Summary Table of Preparation Methods
| Method | Starting Materials | Base | Solvent | Temperature | Purification | Scale | Notes |
|---|---|---|---|---|---|---|---|
| Direct alkylation | Azetidine + 4-chlorobenzyl chloride | NaH or K2CO3 | DMF or THF | 50–80 °C | Recrystallization, chromatography | Lab to industrial | Common, high yield, scalable |
| Protected azetidine alkylation | Tosylated azetidine + 4-chlorobenzyl chloride | NaH or K2CO3 | DMF | 50–80 °C | Deprotection, recrystallization | Lab | Improves selectivity |
| Epichlorohydrin route | Amino derivative + epichlorohydrin | Base | Inert solvent | Ambient to reflux | Crystallization as hydrobromide | Lab | For azetidinols intermediate |
Research Findings and Patents
- The US patent US8207355B2 describes preparation of azetidine derivatives including benzhydryl-substituted azetidines, highlighting crystallization in hydrobromide form for purification.
- Sanofi-Aventis patents detail azetidine derivatives with para-chlorophenyl substitutions, emphasizing stereoisomeric forms and acid salt preparations, including hydrochloride salts, which are relevant for pharmaceutical applications.
- Industrial methods focus on continuous flow synthesis and purification techniques to optimize yield and purity.
Q & A
Basic: What are the critical factors in designing efficient synthetic routes for 3-[(4-Chlorophenyl)methyl]azetidine hydrochloride?
Methodological Answer:
Synthetic route design should prioritize yield optimization, selectivity, and scalability. Key considerations include:
- Reagent Compatibility : Use chlorophenyl precursors with azetidine rings under controlled pH to avoid side reactions (e.g., over-alkylation) .
- Catalytic Systems : Evaluate transition-metal catalysts (e.g., palladium) for cross-coupling steps to enhance regioselectivity .
- Experimental Design (DoE) : Apply statistical DoE to minimize trial runs. For example, fractional factorial designs can identify critical parameters (temperature, solvent polarity) .
- Safety Protocols : Implement inert atmospheres for moisture-sensitive intermediates, as outlined in safety guidelines for azetidine derivatives .
Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to confirm the azetidine ring conformation and chlorophenyl substitution patterns. Compare with PubChem datasets for analogous compounds .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for hydrochloride salt formation .
- HPLC-PDA : Assess purity (>98%) using reverse-phase chromatography with photodiode array detection to detect trace impurities .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Conduct operations in fume hoods to avoid inhalation .
- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies to mitigate environmental contamination .
- Emergency Response : Maintain spill kits with neutralizing agents (e.g., sodium bicarbonate) for acid spills .
Advanced: How can computational methods streamline reaction optimization for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict reaction pathways (e.g., azetidine ring closure) .
- Machine Learning (ML) : Train ML models on PubChem reaction datasets to predict optimal solvents/catalysts, reducing experimental iterations .
- In Silico Screening : Simulate interactions with biological targets (e.g., receptors) to prioritize derivatives for synthesis .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Replication : Validate assays (e.g., enzyme inhibition) across multiple cell lines, controlling for variables like serum concentration .
- Meta-Analysis : Aggregate data from PubChem and MedChemExpress using standardized metrics (e.g., IC) to identify outliers .
- Mechanistic Studies : Use CRISPR-edited cell models to isolate target pathways and rule off-target effects .
Advanced: What strategies optimize large-scale production while maintaining purity?
Methodological Answer:
- Process Analytical Technology (PAT) : Integrate real-time FTIR monitoring during crystallization to detect polymorphic shifts .
- Membrane Separation : Apply nanofiltration to remove unreacted intermediates, leveraging CRDC-classified membrane technologies .
- Scale-Up DoE : Use response surface methodology (RSM) to balance reaction time and temperature in pilot reactors .
Advanced: How can stability studies improve formulation development?
Methodological Answer:
- Forced Degradation : Expose the compound to heat, light, and humidity, then quantify degradation products via LC-MS .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
- Excipient Screening : Test stabilizers (e.g., cyclodextrins) using differential scanning calorimetry (DSC) .
Advanced: What interdisciplinary approaches elucidate its receptor interaction mechanisms?
Methodological Answer:
- Cryo-EM/X-ray Crystallography : Resolve binding modes with neurotransmitter receptors (e.g., serotonin receptors) .
- Molecular Dynamics (MD) : Simulate ligand-receptor dynamics over microsecond timescales to identify allosteric sites .
- In Vivo Pharmacokinetics : Use radiolabeled analogs to track blood-brain barrier penetration in animal models .
Basic/Advanced: How can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalytic Recycling : Immobilize palladium catalysts on magnetic nanoparticles to reduce metal waste .
- Atom Economy : Optimize stoichiometry to maximize incorporation of starting materials into the final product .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
